Ethyl 3-aminothiophene-2-carboxylate
Description
Significance of Ethyl 3-aminothiophene-2-carboxylate as a Synthetic Intermediate
This compound serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules, particularly condensed heterocyclic systems. Its bifunctional nature, possessing a nucleophilic amino group and an electrophilic ester group ortho to each other on a thiophene (B33073) core, allows for a variety of cyclization reactions. This strategic arrangement is particularly exploited in the synthesis of thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, which are classes of compounds extensively investigated for their pharmacological potential. nih.govnih.govresearchgate.net
The reactivity of the amino group allows for reactions with various electrophiles, while the ester group can be transformed or involved in cyclocondensation reactions. This dual reactivity makes it a cornerstone for building libraries of compounds for drug discovery and materials science. researchgate.net Researchers utilize this compound to construct molecules with potential applications as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. nih.govresearchgate.net The synthesis of these fused-ring systems is often straightforward, starting from the aminothiophene ester, highlighting its efficiency and utility as a precursor in multistep organic synthesis. nih.govijacskros.com
Role of the Thiophene Moiety in Medicinal Chemistry and Drug Discovery
The thiophene ring, the central component of this compound, is classified as a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.org This designation is due to its frequent appearance in a multitude of biologically active compounds and FDA-approved drugs. nih.govrsc.org The thiophene nucleus is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without loss of biological activity, sometimes even enhancing potency or improving the pharmacokinetic profile. slideshare.net
The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov Furthermore, the aromatic nature and lipophilicity of the thiophene moiety can influence a drug's ability to cross cell membranes. nih.govnumberanalytics.com Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antipsychotic, and cardiovascular effects. pharmaguideline.comencyclopedia.pub This broad utility has cemented the thiophene scaffold as a fundamental component in the design and development of new therapeutic agents. nih.govrsc.org
| Drug Name | Therapeutic Class |
| Clopidogrel | Antiplatelet |
| Prasugrel | Antiplatelet |
| Ticlopidine | Antiplatelet |
| Olanzapine | Antipsychotic |
| Tiotropium | Anticholinergic (for COPD) |
| Dorzolamide | Carbonic Anhydrase Inhibitor (for Glaucoma) |
| Raltitrexed | Anticancer |
| Suprofen | Non-Steroidal Anti-inflammatory Drug (NSAID) |
| Cefoxitin | Antibiotic |
| Sertaconazole | Antifungal |
This table presents a selection of FDA-approved drugs containing a thiophene moiety, illustrating the scaffold's therapeutic diversity. nih.govresearchgate.netdrugbank.com
Historical Context of Thiophene Synthesis and its Evolution
The history of thiophene dates back to 1882, when it was discovered by Viktor Meyer as an impurity in benzene derived from coal tar. slideshare.netwikipedia.orgtodayinsci.com Meyer observed that the characteristic blue color reaction of crude benzene with isatin (B1672199) and sulfuric acid (the indophenin reaction) was not produced by purified benzene, leading him to isolate the responsible sulfur-containing compound, which he named thiophene. wikipedia.orgtodayinsci.comwikipedia.org
Early synthetic methods for the thiophene ring soon followed its discovery. Classical methods include:
Paal-Knorr Thiophene Synthesis (1884): This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. pharmaguideline.comorganic-chemistry.orgwikipedia.org
Volhard–Erdmann Cyclization (1885): Discovered by Jacob Volhard and his student Hugo Erdmann, this reaction synthesizes thiophenes by cyclizing 1,4-difunctional compounds, such as disodium (B8443419) succinate, with phosphorus heptasulfide. wikipedia.orgdrugfuture.comwikipedia.org
A significant advancement, particularly for the synthesis of functionalized aminothiophenes like this compound, was the development of the Gewald reaction in the 1960s. arkat-usa.orgwikipedia.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The Gewald reaction is exceptionally useful for creating polysubstituted 2-aminothiophenes in a single step, making precursors like this compound readily accessible for further synthetic applications. arkat-usa.orgresearchgate.netacs.org
Overview of Research Trajectories for this compound Derivatives
The primary research trajectory for derivatives of this compound is the synthesis of fused heterocyclic compounds with potential therapeutic applications. A major focus has been on the construction of the thieno[2,3-d]pyrimidine (B153573) scaffold. nih.govnih.gov This core structure is present in molecules designed as kinase inhibitors, which are a critical class of anticancer drugs. ed.ac.uk
Researchers have developed numerous derivatives by reacting the aminothiophene precursor with various reagents to build the pyrimidine (B1678525) ring and then further modifying the resulting thienopyrimidine core. These modifications aim to optimize the interaction with specific biological targets, such as Epidermal Growth Factor Receptor (EGFR) kinases, which are often overexpressed in various cancers. nih.govmdpi.com Studies involve synthesizing series of these compounds and evaluating their antiproliferative effects against different cancer cell lines. nih.gov Beyond cancer, derivatives are also being investigated for other activities, including antimicrobial and antioxidant properties, by incorporating different pharmacophores into the molecular structure. researchgate.netnih.gov
| Derivative Class | Research Focus | Potential Application |
| Thieno[2,3-d]pyrimidines | Kinase Inhibition | Anticancer Agents |
| Thieno[3,2-d]pyrimidines | Receptor Modulation | Neurological Disorders |
| Thiophene-carboxamides | Enzyme Inhibition | Antibacterial, Antifungal |
| Fused Thiophenes | Structure-Activity Relationship (SAR) Studies | Anti-inflammatory, Antioxidant |
This table summarizes the main research directions and potential applications for derivatives synthesized from this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-aminothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVNHPIXCUMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437440 | |
| Record name | Ethyl 3-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31823-64-0 | |
| Record name | Ethyl 3-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Aminothiophene 2 Carboxylate and Its Derivatives
Classical Synthesis Approaches
Classical methods for the synthesis of aminothiophenes remain highly relevant due to their reliability and the accessibility of starting materials. These approaches include multicomponent reactions, cyclizations, and aromatization strategies.
The Gewald reaction, first reported by Karl Gewald in 1966, is a versatile and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. researchgate.net The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (like ethyl cyanoacetate) or another active methylene (B1212753) nitrile (like malononitrile), in the presence of elemental sulfur and a basic catalyst. researchgate.netresearchgate.net The availability of reagents and generally mild reaction conditions contribute to the extensive applicability of this method. researchgate.net
The reaction is prized for its efficiency in creating complex molecules in a single step and has been adapted for various applications, including the synthesis of compounds for drug design, optoelectronics, and dyes. researchgate.netmdpi.com Modifications to the original procedure, such as the use of microwave irradiation, ionic liquids, and solid-supported catalysts, have been developed to improve yields, shorten reaction times, and enhance the environmental friendliness of the synthesis. researchgate.netnih.gov
The mechanism of the Gewald reaction begins with a Knoevenagel condensation. asianpubs.org This initial step involves the base-catalyzed reaction between the carbonyl compound (ketone or aldehyde) and the active methylene compound (e.g., ethyl cyanoacetate). asianpubs.org The catalyst facilitates the deprotonation of the active methylene compound, creating a nucleophile that attacks the carbonyl carbon. Subsequent dehydration leads to the formation of a stable α,β-unsaturated nitrile intermediate. asianpubs.org Mechanistic studies have supported that the reaction proceeds via this Knoevenagel condensation pathway. Following the formation of this intermediate, elemental sulfur is added, which leads to the cyclization and subsequent tautomerization to form the final 2-aminothiophene product. asianpubs.org
The choice of base is crucial in the Gewald reaction, as it catalyzes the initial Knoevenagel condensation and influences reaction rates and yields. Various bases have been employed, often in stoichiometric amounts, though recent advancements have focused on developing truly catalytic systems. asianpubs.org
Morpholine (B109124) : A commonly used secondary amine catalyst. It is effective in promoting the reaction, including under solvent-free conditions at room temperature, which presents a greener alternative to traditional methods. One-pot syntheses using morpholine have been reported to produce 2-aminothiophene derivatives in moderate to excellent yields.
Triethylamine : This tertiary amine is another frequently used catalyst. nih.gov It has been successfully employed in aqueous media, where the high polarity of the medium can cause the product to precipitate spontaneously, simplifying isolation and avoiding chromatographic separation. This approach offers an inexpensive and environmentally friendly procedure for the Gewald reaction.
Piperidinium (B107235) Borate (B1201080) (Pip borate) : This conjugate acid-base pair has been developed as a highly efficient, recyclable catalyst that can be used in truly catalytic amounts (e.g., 20 mol%). asianpubs.org The piperidinium cation protonates the carbonyl group, while the borate anion abstracts a proton from the active methylene compound, facilitating the initial condensation. asianpubs.org This catalytic system works effectively in green solvents like ethanol (B145695)/water and significantly reduces reaction times. asianpubs.org
Table 1: Comparison of Catalysts in the Gewald Reaction
| Catalyst | Typical Conditions | Advantages | Yields |
|---|---|---|---|
| Morpholine | Solvent-free, Room Temperature | Green methodology, simple procedure. | Moderate to Excellent. |
| Triethylamine | H₂O/Et₃N, Room Temperature | Product precipitation simplifies purification, environmentally friendly. | High (75-98%). |
| Piperidinium Borate | 20 mol%, EtOH/H₂O, 100 °C | Catalytic amount, recyclable, short reaction times. asianpubs.org | Excellent (up to 96%). asianpubs.org |
A key advantage of the Gewald reaction is its nature as a one-pot synthesis, where multiple reactants are combined in a single reaction vessel to form the final product without isolating intermediates. researchgate.net This approach is atom-economical and streamlines the synthetic process, saving time, resources, and reducing waste. Various ketones, including aliphatic and aromatic ones, can be reacted with ethyl cyanoacetate (B8463686) and elemental sulfur in the presence of a catalyst in a one-pot procedure to yield tetrasubstituted 2-aminothiophenes. Even for less reactive alkyl-aryl ketones, one-pot methods have been developed, sometimes requiring mechanochemistry or heat to achieve good yields. researchgate.net
An alternative approach to forming the aminothiophene ring system is through the aromatization of a pre-formed, non-aromatic precursor. The synthesis of 3-aminothiophenes has been achieved through the aromatization of β-keto ester oximes. This method provides a route to 3-aminothiophene derivatives, which are isomers of the typical products of the Gewald reaction. The synthesis involves the chemical transformation of the cyclic β-keto ester oxime into the aromatic aminothiophene structure. This strategy is valuable for accessing substitution patterns that are not directly achievable through more common methods like the Gewald synthesis.
Synthesis from Ethyl 2-cyanoacetate and 2,5-dihydroxy-1,4-dithiane
A notable synthetic route allows for the formation of the 3-aminothiophene-2-carboxylate scaffold starting from reagents that are not typical of the more common Gewald reaction. This pathway utilizes the reaction of an activated nitrile with 2,5-dihydroxy-1,4-dithiane. Specifically, the synthesis of the closely related derivative, 3-aminothiophene-2-carboxamide, has been reported through this method.
In this procedure, 2-cyanoacetamide (B1669375) is refluxed with 2,5-dihydroxy-1,4-dithiane in an ethanol solvent. researchgate.net The reaction is facilitated by a catalytic amount of a base, such as triethylamine, and proceeds over several hours. researchgate.net The 2,5-dihydroxy-1,4-dithiane serves as a synthetic equivalent of mercaptoacetaldehyde, which is key to forming the thiophene (B33073) ring with the amino group at the 3-position. While this specific documented example yields the carboxamide, the fundamental approach establishes a valid pathway to the 3-aminothiophene-2-carboxylate core structure when starting with the corresponding ethyl 2-cyanoacetate.
Table 1: Synthesis of 3-Aminothiophene-2-carboxamide
| Starting Materials | Reagents | Solvent | Conditions | Product |
|---|
This table is based on the synthesis of a closely related derivative as described in the literature. researchgate.net
Green Chemistry Approaches in Synthesis
In line with the growing importance of sustainable chemical practices, several green chemistry approaches have been applied to the synthesis of aminothiophene carboxylates. These methods aim to reduce energy consumption, minimize waste, and utilize less hazardous materials.
Microwave Irradiation Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This green protocol has been successfully applied to the synthesis of functionalized derivatives of Ethyl 3-aminothiophene-2-carboxylate. researchgate.netcbccollege.in For instance, the synthesis of novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives was carried out using a microwave irradiation protocol, highlighting the efficiency of this technique. researchgate.netcbccollege.in The use of microwave heating can significantly reduce reaction times, in some cases to just a few minutes, making it an energy-efficient and rapid method for generating these heterocyclic compounds. researchgate.net
Ball-Milling Techniques for Solvent- and Catalyst-Free Synthesis
Mechanochemistry, particularly ball-milling, represents a significant advancement in green synthesis by enabling reactions to occur in the absence of solvents. This high-energy milling technique has been effectively used for the solvent- and catalyst-free synthesis of 2-aminothiophene derivatives through the Gewald reaction. sciforum.net In a typical procedure, the reactants—an α-methylene ketone, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur—are placed in a milling vial with grinding balls and subjected to high-speed vibration. sciforum.netresearchgate.net This method is noted for its operational simplicity, short reaction times (often around 30 minutes), and high yields (frequently exceeding 90%). sciforum.net By eliminating the need for bulk solvents, this technique drastically reduces chemical waste and associated environmental impact. While this method is well-documented for the 2-amino-3-carboxylate isomer, its principles offer a promising avenue for the green synthesis of the 3-amino-2-carboxylate isomer as well. sciforum.net
Table 2: Ball-Milling Synthesis of 2-Aminothiophene Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| Ethyl acetoacetate | Malononitrile | Sulfur | Ball-milling, 750 rpm | 30 min | 97 |
| Ethyl acetoacetate | Ethyl cyanoacetate | Sulfur | Ball-milling, 750 rpm | 30 min | 96 |
| 2-Butanone | Malononitrile | Sulfur | Ball-milling, 750 rpm | 30 min | 93 |
This table shows data for the synthesis of the isomeric 2-aminothiophenes via the Gewald reaction, illustrating the effectiveness of the ball-milling technique. sciforum.net
Synthesis of Functionalized and Substituted this compound Derivatives
The core structure of this compound serves as a scaffold for the synthesis of more complex, functionalized molecules. These derivatives are often targeted for their potential biological activities.
Introduction of Methylthio and Oxazolyl Moieties
A significant class of derivatives involves the introduction of methylthio (-SCH₃) and oxazolyl groups onto the thiophene ring. The synthesis of novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives has been successfully achieved. researchgate.netcbccollege.in This multi-step synthesis begins with a precursor, 3-amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate, and proceeds to build the substituted oxazole (B20620) ring at the 4-position of the thiophene. cbccollege.in The synthesis has been accomplished through both traditional heating methods and more efficient green protocols utilizing microwave irradiation. cbccollege.in The resulting compounds combine the structural features of the aminothiophene core with those of methylthio and oxazolyl moieties, which are known to be important pharmacophores in various biologically active molecules. researchgate.netcbccollege.in
Synthesis of Schiff Bases from this compound
Schiff bases, characterized by the azomethine group (-C=N-), are a significant class of compounds synthesized from primary amines and carbonyl compounds. The reaction of ethyl 2-aminothiophene-3-carboxylate derivatives with aromatic aldehydes, such as salicylaldehyde, yields the corresponding Schiff bases. asianpubs.orgresearchgate.net This condensation is typically carried out by refluxing the reactants in ethanol, often with a catalytic amount of a strong acid like concentrated H₂SO₄, for several hours. asianpubs.orgorientjchem.org The resulting products are often crystalline solids and can be purified by recrystallization from ethanol, with yields reported to be in the range of 70-85%. asianpubs.orgasianpubs.org
The formation of these hybrid molecules, combining the thiophene ring and a Schiff base moiety, is of interest due to their potential applications in various fields of chemistry. asianpubs.org
Table 1: Examples of Schiff Base Synthesis
| Aminothiophene Reactant | Aldehyde | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Salicylaldehyde | Ethanol, H₂SO₄ (cat.), Reflux 3-4h | Methyl-2-((2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | ~70-85% | asianpubs.org |
| Ethyl 2-aminothiophene-3-carboxylates | Aromatic Aldehydes | Ethanol, Acid catalyst, Reflux | Corresponding Schiff Base | Not Specified | researchgate.net |
Derivatization to Acylhydrazones
The derivatization of this compound to acylhydrazones involves a two-step process. First, the ethyl ester group undergoes hydrazinolysis, typically by reacting it with hydrazine (B178648) hydrate, to form the corresponding carbohydrazide (B1668358) intermediate. semanticscholar.orgresearchgate.net This reaction is often performed by heating, for instance at 140°C in n-butanol. semanticscholar.org
In the second step, the newly formed 3-amino-thiophene-2-carbohydrazide is condensed with various functionalized aldehydes. researchgate.net This reaction, usually conducted under acid catalysis, yields the target N-acylhydrazone (NAH) derivatives. researchgate.net The N-acylhydrazone moiety is considered a privileged structure in medicinal chemistry, and its incorporation into the thiophene scaffold is a strategy for designing new bioactive molecules. researchgate.net
Incorporation into Polyfunctionalized Heterocyclic Compounds
This compound is a valuable synthon for constructing more complex, polyfunctionalized heterocyclic systems. The vicinal amino and ester groups are perfectly positioned for cyclocondensation reactions with various reagents to form fused ring systems. ekb.eg For example, it is a key starting material for synthesizing thienopyrimidines, which are of significant pharmacological interest. ekb.egnih.gov Beyond thienopyrimidines, this precursor can be used to synthesize other fused heterocycles like thieno[2,3-d] asianpubs.orgnih.govoxazin-4-ones. researchgate.net Additionally, it can be used to build thiophene rings bearing other heterocyclic substituents, such as oxazole derivatives, through multi-step synthetic sequences. cbccollege.in
Synthesis of Thienopyrimidine Derivatives from this compound
The synthesis of thieno[2,3-d]pyrimidines is one of the most extensively studied applications of this compound and its analogs. The ortho-amino ester functionality allows for the annulation of a pyrimidine (B1678525) ring onto the thiophene core. ekb.eg
Several methods are employed for this transformation:
Reaction with Isothiocyanates/Isocyanates: The aminothiophene can be reacted with alkyl or aryl isothiocyanates to form thienylthiourea intermediates. ekb.egnih.gov These intermediates are then cyclized, typically using alcoholic potassium hydroxide (B78521) or ethanolic sodium ethoxide, to yield 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. ekb.egnih.gov Similarly, reaction with isocyanates leads to ureidothiophene (B3733153) derivatives which cyclize to form thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. ekb.eg
Reaction with Formamide (B127407): Heating the aminothiophene ester with formamide is a direct method to produce 4-hydroxythieno[2,3-d]pyrimidine derivatives. ekb.egsemanticscholar.org
Aza-Wittig Reaction: An alternative route involves converting the aminothiophene into an iminophosphorane. This intermediate then undergoes an aza-Wittig reaction with aromatic isocyanates to form carbodiimides, which can be cyclized with secondary amines in the presence of a base like sodium ethoxide to give 2-dialkylamino-thieno[2,3-d]pyrimidin-4(3H)-ones. sioc-journal.cn
These varied approaches allow for the introduction of diverse substituents on the pyrimidine ring, making it a versatile strategy for creating libraries of thienopyrimidine compounds. nih.govencyclopedia.pub
Table 2: Selected Methods for Thienopyrimidine Synthesis
| Reactant(s) | Conditions | Product Type | Reference |
|---|---|---|---|
| Phenyl isothiocyanate, then ethanolic sodium ethoxide | 1) Catalytic triethylamine; 2) Cyclization | Thieno[2,3-d]pyrimidinone | ekb.eg |
| Formamide | Reflux | 4-Hydroxythieno[2,3-d]pyrimidine | ekb.egsemanticscholar.org |
| Potassium thiocyanate | Acidic medium (e.g., HCl in dioxane) | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one | nih.govencyclopedia.pub |
| Aromatic isocyanates, then secondary amines | Aza-Wittig reaction sequence with EtO⁻Na⁺ catalyst | 2-Dialkylamino-thieno[2,3-d]pyrimidin-4(3H)-one | sioc-journal.cn |
Derivatization to Thieno[2,3-d]oxazin-4-ones
Ethyl 2-aminothiophene-3-carboxylates are precursors for the synthesis of thieno[2,3-d] asianpubs.orgnih.govoxazin-4-ones. These bicyclic compounds possess notable chemical stability. researchgate.net The synthesis involves a multi-step route starting from the aminothiophene ester. While specific reaction details from the provided search results are limited, the general strategy involves converting the starting material into a suitable intermediate that can undergo cyclization to form the oxazinone ring. These compounds have been evaluated for various biological activities. researchgate.net The preparation of thienooxazinones can also be achieved through the reaction of aminothiophenes with compounds like isocyanide dichlorides in the presence of a diluent and an acid acceptor. google.com
N-Functionalization via 3-Bromothiophenes
N-functionalization refers to the modification of the amino group at the 3-position of the thiophene ring. A common reaction is N-acetylation. For instance, ethyl-3-aminothiophene-2-carboxylate can be treated with acetyl chloride to produce the corresponding ethyl-3-acetamidothiophene-2-carboxylate derivative. semanticscholar.org This transformation is confirmed by the disappearance of the NH₂ proton signals in the ¹H NMR spectrum and the appearance of a new signal for the acetyl protons. semanticscholar.org This acylation is a key step in multi-step syntheses, allowing for further derivatization, such as the subsequent conversion of the ester group into a hydrazide. semanticscholar.org While the functionalization of 3-bromothiophenes is a known strategy for building complex molecules, in the context of this compound, N-functionalization typically refers to direct reactions on the amino group. semanticscholar.orgchemrxiv.orgchemrxiv.org
Synthesis of Substituted Ortho-Amino Thiophene Carboxamide Derivatives
The ethyl ester group of the parent compound can be readily converted into a carboxamide moiety, leading to a class of ortho-amino thiophene carboxamide derivatives. This conversion is a key step in the synthesis of various targeted compounds. semanticscholar.org For example, a 4-(2-chloroacetamido)thiophene-3-carboxamide can be synthesized and subsequently reacted with various aromatic amines in a solvent like ethylene (B1197577) glycol to yield a series of 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides. semanticscholar.orgnih.gov The synthesis of thiophene 2-carboxamide (B11827560) derivatives can also be achieved via the cyclization of precursor molecules with reagents like N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide. nih.gov These carboxamide derivatives are particularly attractive scaffolds in medicinal chemistry. mdpi.com
Spectroscopic and Structural Analysis of this compound Unattainable Due to Lack of Publicly Available Data
A comprehensive article detailing the spectroscopic and structural characterization of the chemical compound this compound, with the CAS Number 31823-64-0, cannot be generated at this time. Extensive searches for empirical data required to populate the specified analytical sections have revealed a significant lack of publicly available scientific literature and spectral databases for this specific molecule.
The requested article outline focused on a detailed examination of the compound's properties through various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction. However, specific experimental data such as ¹H-NMR and ¹³C-NMR chemical shifts, IR absorption frequencies, mass spectral fragmentation patterns, and crystallographic data for this compound are not present in the available search results.
Information is readily accessible for the closely related isomer, Ethyl 2-aminothiophene-3-carboxylate, as well as for the methyl ester analogue, Mthis compound. However, in adherence to the strict instructions to focus solely on this compound, data from these other compounds cannot be used, as their structural differences would lead to distinct spectroscopic and crystallographic results.
While some basic physical properties for this compound have been noted in chemical supplier catalogs and a patent document—describing it as a pale yellow solid with a melting point in the range of 40-45 °C—this information is insufficient to construct the detailed analytical article requested. The core of the user's request revolves around in-depth spectroscopic and structural elucidation, which is entirely dependent on experimental data that appears to be unavailable in the public domain.
Therefore, until such time as the ¹H-NMR, ¹³C-NMR, IR, mass spectrometry, and X-ray diffraction data for this compound are published and made accessible, the generation of a scientifically accurate and thorough article as per the provided outline is not possible.
Spectroscopic Characterization and Structural Elucidation
X-ray Diffraction Studies
Crystal System and Space Group Analysis
Detailed single-crystal X-ray diffraction analysis on the closely related analog, Methyl 3-aminothiophene-2-carboxylate, reveals significant structural information. This analog crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. mdpi.com The specific space group identified for Mthis compound is P2₁/c. mdpi.com This space group indicates a primitive unit cell with a 2₁ screw axis and a c-glide plane. The asymmetric unit of the crystal structure was found to contain three crystallographically independent molecules of the compound. mdpi.com
| Parameter | Information (for Mthis compound) | Source |
|---|---|---|
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | mdpi.com |
Supramolecular Network Formation and Hydrogen Bonding (N-H⋯O, N-H⋯N, C-H⋯S, C-H⋯Cg)
The crystal packing of aminothiophene carboxylates is stabilized by an extensive network of intermolecular and intramolecular interactions. In the crystal structure of Mthis compound, both strong hydrogen bonds and weaker interactions play a crucial role in forming the supramolecular architecture. mdpi.com
The primary interactions responsible for the crystal packing are strong N–H⋯O and N–H⋯N hydrogen bonds. mdpi.com The amino group acts as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of an adjacent amino group serve as acceptors. Intramolecular N–H⋯O hydrogen bonds are also observed, leading to the formation of a stable S(6) ring motif. mdpi.com
In addition to these conventional hydrogen bonds, the stability of the three-dimensional packing is enhanced by weaker interactions. These include C–H⋯S contacts and C–H⋯Cg interactions, where Cg represents the centroid of the thiophene (B33073) ring's π-system. mdpi.com This network of varied interactions results in a highly organized and stable crystal lattice. scispace.comnih.gov
Planar Geometry of the Thiophene Core
The core structure of this compound is built around the thiophene ring, which exhibits a high degree of planarity. In the crystal structure of the methyl analog, the carbonyl groups of the ester moiety are observed to lie in the same plane as the thiophene ring. mdpi.com
Studies on other related structures, such as Ethyl 2-amino-4-methylthiophene-3-carboxylate, provide further evidence of this planarity. For this compound, the dihedral angle between the thiophene ring and the ester group is minimal, at 1.65 (10)°, indicating that the group is almost perfectly coplanar with the ring. nih.gov The root-mean-square deviation of the thiophene moiety itself is reported to be as low as 0.001 (1) Å, confirming the flatness of the heterocyclic core. nih.gov This planar arrangement facilitates π-electron delocalization across the molecule, influencing its electronic and spectroscopic properties.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a key technique for characterizing the electronic properties of conjugated systems like this compound. The presence of the thiophene ring, an amino group, and a carboxylate group creates a delocalized π-electron system that gives rise to characteristic electronic transitions. Spectroscopic studies on related aminothiophene derivatives confirm absorption in the UV-visible range. For instance, theoretical and experimental studies on Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate involved the computation and comparison of its maximum absorption wavelength. researchgate.net The absorption bands are typically attributed to π→π* and n→π* transitions within the conjugated system.
Elemental Analysis
Elemental analysis is a fundamental technique used to confirm the empirical and molecular formula of a synthesized compound, thereby verifying its purity and identity. For this compound, the molecular formula is C₇H₉NO₂S, with a molecular weight of 171.22 g/mol . nih.gov The theoretical elemental composition can be calculated from this formula. Reports on the synthesis of various aminothiophene carboxylate derivatives confirm that elemental analysis is routinely used to verify the structure of the products. asianpubs.org
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 49.11 |
| Hydrogen | H | 5.30 |
| Nitrogen | N | 8.18 |
| Oxygen | O | 18.68 |
| Sulfur | S | 18.73 |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of molecules. Density Functional Theory (DFT) is a preferred method for such investigations, offering a balance between accuracy and computational cost.
To understand the compound's properties, its three-dimensional structure is first optimized to find the most stable energetic conformation. For the analogous compound, Methyl 3-aminothiophene-2-carboxylate, geometry optimization was performed using the Gaussian 09 program package with the B3LYP functional and the def-2TZVP basis set. mdpi.com The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is widely used for its efficiency in calculating molecular structures.
The optimization process involves adjusting bond lengths and angles until a minimum energy state is reached. For MATC, the optimized structure revealed that the carbonyl (C=O) group is situated in the same plane as the thiophene (B33073) ring. mdpi.com This planarity is influenced by an intramolecular N-H···O hydrogen bond, which forms a stable six-membered ring motif. mdpi.com The key structural parameters for MATC, which are expected to be very similar for the ethyl ester, are summarized below.
Table 1: Selected Optimized Bond Lengths and Angles for Mthis compound
| Parameter | Value |
|---|---|
| C–S Bond Lengths | 1.711–1.740 Å |
| C–N Bond Length | 1.347–1.354 Å |
| C=O Bond Length | 1.219–1.226 Å |
Data derived from the crystal structure of Mthis compound, which correlates with the optimized geometry. mdpi.com
Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculations help in assigning the vibrational modes of the molecule. For a molecule to be at a stable equilibrium, all calculated frequencies must be real (positive numbers).
For thiophene derivatives, characteristic vibrational frequencies include:
N-H Stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations.
C=O Stretching: The carbonyl group of the ester gives rise to a strong absorption band in the IR spectrum.
C-H Stretching: Vibrations corresponding to the aromatic C-H bonds on the thiophene ring and the aliphatic C-H bonds of the ethyl group.
Ring Vibrations: Stretching and bending modes associated with the thiophene ring itself.
While a specific frequency table for this compound is not available, these calculations provide a theoretical fingerprint that can be compared with experimental spectroscopic data to verify the compound's structure.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor. The LUMO is the orbital to which an electron is most easily added, acting as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.
In the analysis of Mthis compound, both the HOMO and LUMO were found to be primarily delocalized over the π-system of the thiophene ring. mdpi.com
HOMO: The distribution of the HOMO is significantly influenced by the amino group, with the nitrogen atom contributing approximately 27.9%. mdpi.com This indicates that the amino group is a primary site for electrophilic attack.
LUMO: The LUMO distribution is concentrated more towards the carboxyl group, which contributes about 14.3%. mdpi.com This region, therefore, acts as the primary site for nucleophilic attack.
The calculated energies for the methyl analog provide a strong indication of the values expected for the ethyl ester.
Table 2: Frontier Molecular Orbital Energies for Mthis compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data Not Available |
| LUMO | Data Not Available |
| HOMO-LUMO Gap (ΔE) | 4.537 eV |
Data obtained from DFT calculations on Mthis compound. mdpi.com
The HOMO-LUMO energy gap is a direct indicator of a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is easier to induce electronic transitions.
The calculated gap of 4.537 eV for the methyl analog indicates that the molecule possesses low kinetic stability and high chemical reactivity. mdpi.com This suggests that this compound is likely to be a reactive molecule, readily participating in chemical reactions, which aligns with its use as a versatile intermediate in organic synthesis.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are favorable sites for electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are favorable sites for nucleophilic attack.
Green Regions: Represent neutral or near-zero potential.
For Mthis compound, the MEP analysis revealed distinct regions of charge concentration. mdpi.com
Table 3: MEP Surface Extrema for Mthis compound
| Region | Location | Potential (kcal/mol) | Implication |
|---|---|---|---|
| Global Surface Minimum (Most Negative) | Oxygen atom of the carboxyl group | -32.64 | Most favorable site for electrophilic attack (H-bond acceptor) |
| Global Surface Maximum (Most Positive) | Hydrogen atoms of the amino group | +39.36 | Most favorable site for nucleophilic attack (H-bond donor) |
Data obtained from DFT calculations on Mthis compound. mdpi.com
This analysis clearly explains why the amino and carboxyl groups are the primary sites for intermolecular interactions, such as hydrogen bonding. mdpi.com The highly negative potential on the carboxyl oxygen makes it a strong hydrogen bond acceptor, while the highly positive potential on the amino hydrogens makes them strong hydrogen bond donors. This theoretical finding is consistent with the observed crystal packing of the molecule. mdpi.com It is expected that this compound would exhibit a very similar MEP surface and reactivity pattern.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and charge transfer interactions within a molecule. This analysis provides a detailed picture of the electron density distribution and the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs.
For thiophene derivatives, NBO analysis helps in understanding the stability of the molecule arising from hyperconjugative interactions. The delocalization of electron density is quantified by the second-order perturbation energy, E(2), which indicates the strength of the interaction between donor and acceptor orbitals. In molecules similar to this compound, significant stabilization energies are observed due to electron delocalization from lone pairs of electrons on the nitrogen and oxygen atoms to the antibonding orbitals of the thiophene ring and the carboxylate group.
A key feature often observed in 2-aminothiophene-3-carboxylate systems is the presence of an intramolecular N-H···O hydrogen bond, which contributes to the planarity and stability of the molecule. nih.govnih.gov NBO analysis can quantify the strength of this interaction by examining the charge transfer from the lone pair of the oxygen atom to the antibonding orbital of the N-H bond.
Table 1: Illustrative Second-Order Perturbation Theory Analysis of Intramolecular Interactions in a Thiophene Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP(1) N | σ(C-C) | 5.8 | 0.85 | 0.045 |
| LP(1) O | σ(N-H) | 12.2 | 1.20 | 0.081 |
| π(C=C) | π*(C=O) | 25.5 | 0.28 | 0.076 |
Note: This table is illustrative and based on typical values for similar thiophene derivatives. The actual values for this compound would require a specific computational study.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, providing a three-dimensional map of the close contacts between neighboring molecules.
For a closely related compound, Mthis compound, Hirshfeld analysis reveals that the crystal packing is stabilized by a combination of N–H···O and N–H···N hydrogen bonds, as well as weaker C–H···S and C–H···π interactions. mdpi.com The analysis of this compound is expected to show similar patterns, with the ethyl group potentially introducing additional van der Waals contacts.
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Mthis compound
| Contact Type | Contribution (%) |
| H···H | 45.7 |
| O···H/H···O | 18.5 |
| C···H/H···C | 9.8 |
| S···H/H···S | 8.6 |
| N···H/H···N | 5.4 |
| Other | 12.0 |
Data adapted from a study on Mthis compound, a close analog of the title compound. mdpi.com
The dominant H···H, O···H, and C···H contacts highlight the importance of van der Waals forces and hydrogen bonding in the crystal packing of these molecules. mdpi.com
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. This method is based on the electron density and its derivatives, and it provides a graphical representation of regions corresponding to hydrogen bonds, van der Waals interactions, and steric clashes.
In the RDG scatter plots, the sign of the second eigenvalue of the Hessian matrix of electron density (λ₂) is plotted against the electron density, allowing for the classification of interactions. Blue or green isosurfaces in the corresponding 3D plots indicate strong attractive (hydrogen bonds) or weaker attractive (van der Waals) interactions, respectively, while red isosurfaces denote repulsive interactions (steric clashes). researchgate.net
For Mthis compound, RDG analysis confirms the presence of intermolecular N–H···O and N–H···N hydrogen bonds, which appear as blue regions between the interacting atoms. mdpi.com Weaker van der Waals interactions, such as C–H···O contacts, are visualized as green isosurfaces. mdpi.com This analysis provides a clear and intuitive picture of the non-covalent forces that govern the supramolecular assembly of the crystal.
Energy Framework Analysis for Crystal Packing Interactions (Dispersion, Electrostatic, Total Energies)
Energy framework analysis is a computational tool that provides a quantitative understanding of the intermolecular interaction energies within a crystal lattice. This method calculates the electrostatic, dispersion, and total interaction energies between a central molecule and its neighbors, offering insights into the nature and strength of the forces driving crystal packing.
In the crystal structure of Mthis compound, energy framework analysis indicates that dispersion forces are the dominant stabilizing interactions, although electrostatic interactions also play a significant role. mdpi.com The total interaction energy is a sum of the attractive electrostatic and dispersion energies and the repulsive exchange-repulsion energy.
The visualization of the energy frameworks as cylinders connecting the centroids of interacting molecules provides a graphical representation of the topology and relative strength of the intermolecular interactions. The thickness of the cylinders is proportional to the magnitude of the interaction energy. For the methyl analog, the analysis shows that the strongest interactions correspond to the N–H···O hydrogen-bonded chains. mdpi.com
Table 3: Interaction Energies (kJ/mol) for Molecular Pairs in the Crystal of Mthis compound
| Energy Component | Value (kJ/mol) |
| Electrostatic | -173.5 |
| Dispersion | -392.2 |
| Repulsion | 368.3 |
| Total | -326.6 |
Data represents the sum of interaction energies for a cluster of molecules and is adapted from a study on Mthis compound. mdpi.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction of small molecules with biological targets.
Derivatives of this compound have been investigated as potential inhibitors of various enzymes. Molecular docking studies are crucial in this context to predict how these compounds might bind to the active site of a target protein and to estimate their binding affinity, often expressed as a binding energy (in kcal/mol).
For instance, a derivative of a similar tetrahydrobenzo[b]thiophene compound was docked into the active site of Janus kinase 2 (JAK2), a protein implicated in cancer. mdpi.com The study predicted a favorable binding energy, indicating a stable interaction. The docking results revealed key hydrogen bonding and hydrophobic interactions between the ligand and the amino acid residues in the active site. mdpi.com
Table 4: Illustrative Molecular Docking Results for a Thiophene Derivative with JAK2 Protein Kinase
| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| JAK2 (3ZMM) | Compound 4 | -14.32 | LEU 932, VAL 863, LYS 882 |
| JAK2 (4C62) | Compound 4 | -13.39 | LEU 932, GLU 930, ASP 994 |
| JAK2 (5AEP) | Compound 4* | -11.38 | LEU 932, ALA 931, TYR 934 |
*Compound 4 is a chloroacetyl derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Data adapted from a study on this derivative. mdpi.com
Molecular docking studies are often complemented by in vitro enzyme inhibition assays to validate the computational predictions. These assays measure the concentration of a compound required to inhibit the activity of an enzyme by 50% (IC₅₀). While specific IC₅₀ values for this compound are not widely reported, its derivatives have been synthesized and evaluated as inhibitors of various enzymes.
For example, derivatives of this compound have been explored as potential VEGFR-2 inhibitors, which are important targets in cancer therapy. nih.gov The general findings from such studies indicate that the thiophene scaffold can be effectively utilized to design potent enzyme inhibitors. The amino and carboxylate groups on the thiophene ring serve as versatile handles for chemical modification to optimize binding affinity and selectivity.
Protein Interaction Analysis
The structural arrangement of this compound, featuring amino and carboxyl groups on a thiophene ring, is conducive to a variety of molecular interactions that govern its binding to biological macromolecules. mdpi.com Computational analyses of the closely related methyl-3-aminothiophene-2-carboxylate reveal that the amino and carboxyl groups are primary sites for forming intermolecular and intramolecular hydrogen bonds. mdpi.com
Key interactions observed in crystal structure analyses and computational models include:
N–H⋯O and N–H⋯N Hydrogen Bonds: The amino group (N-H) acts as a hydrogen bond donor, forming strong interactions with oxygen or nitrogen atoms in receptor binding sites. These bonds are crucial for stabilizing the ligand-receptor complex. mdpi.com
Weak C–H⋯S and C–H⋯Cg Interactions: Weaker interactions, such as those between carbon-hydrogen bonds and the sulfur atom of the thiophene ring (C–H⋯S) or the aromatic pi system (C–H⋯Cg), also contribute to the stability of the crystal packing and molecular recognition. mdpi.com
These varied interactions, dominated by hydrogen bonding, are fundamental to the compound's ability to function as a scaffold for designing molecules that can selectively bind to specific protein targets. mdpi.com
Targeting Specific Receptors (e.g., TGFβ2, VEGFR2, Adenosine A1 receptor)
The aminothiophene scaffold has been extensively studied as a basis for developing inhibitors and modulators for various therapeutic receptors. While interactions with TGFβ2 are not prominently documented in the reviewed literature, its derivatives show significant activity at other key receptors.
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. nih.govresearchgate.net Derivatives of 3-aminothiophene-2-carboxylic acid have been identified as potent VEGFR2 inhibitors. nih.gov Molecular docking simulations predict that these compounds bind to the ATP-binding site of the VEGFR2 kinase domain. nih.gov Key predicted interactions include the thiophene's sulfur and carbonyl group forming hydrogen bonds with the side-chain amine of Lys868, and a hydrazine (B178648) moiety interacting with the carboxylate group of Glu885. nih.gov The binding interactions of some ortho-amino thiophene carboxamide derivatives have been shown to be similar to those of the established inhibitor Sorafenib. nih.gov
Adenosine A1 Receptor: The Adenosine A1 receptor (A1AR) is a G protein-coupled receptor involved in various physiological processes, making it an attractive drug target. nih.gov 2-Aminothiophene-3-carboxylates and their corresponding carboxamides have been identified as potent and efficacious positive allosteric modulators (PAMs) of the A1AR. nih.govnih.gov Unlike direct agonists, these PAMs bind to a site distinct from the endogenous ligand (adenosine), enhancing the receptor's response to adenosine. nih.govmdpi.com This allosteric mechanism involves slowing the dissociation rate of the primary agonist from the receptor, thereby amplifying its signaling effect. nih.gov This modulatory activity makes the aminothiophene scaffold a valuable starting point for developing novel therapeutics that can fine-tune A1AR signaling. nih.govnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations provide critical insights into the dynamic behavior of the ligand-protein complex, helping to validate docking poses and assess the stability of the interaction. tandfonline.comnih.govmdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic understanding of the binding event than static docking models alone. mdpi.com
Complex Stability Analysis
A primary application of MD simulations in this context is to analyze the stability of the ligand-receptor complex. mdpi.com By simulating the complex over a specific timescale (e.g., 100 nanoseconds), researchers can monitor its structural integrity. mdpi.com A key metric used for this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. mdpi.com A low and stable RMSD value (typically under 3 Å) indicates minimal structural fluctuations, suggesting that the ligand is well-fitted and stably bound within the protein's binding pocket. mdpi.com Studies on related thiophene carboxamide derivatives have used RMSD plots to confirm that the ligand-protein complexes achieve high stability and compactness throughout the simulation. mdpi.com
MMGBSA Studies
The Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method is a post-processing technique applied to MD simulation trajectories to calculate the binding free energy of a ligand to its receptor. tandfonline.comnih.gov This calculation provides a more quantitative estimate of binding affinity than docking scores alone. For Ethyl-2-amino-4-methyl thiophene-3-carboxylate, a structurally similar compound, MMGBSA calculations have been employed to better understand the binding interactions with various protein receptors. tandfonline.comnih.gov By analyzing the energy components, researchers can identify the key residues and forces (e.g., van der Waals, electrostatic, solvation energies) that contribute most significantly to the binding, further refining the understanding of the ligand-protein interaction.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling via Computational Tools
In modern drug discovery, early assessment of a compound's ADMET properties is crucial to avoid late-stage failures. Computational tools and in silico models are widely used to predict these pharmacokinetic and toxicological parameters for novel compounds like derivatives of this compound. researchgate.netnih.gov These predictive models use the molecular structure to estimate properties that influence a compound's journey through the body. nih.gov
A virtual screening of 2-amino-thiophene derivatives has utilized ADMET filters to select promising candidates for synthesis. nih.gov This process often involves evaluating compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other predicted parameters include aqueous solubility, blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicities. phcogj.com
Below is an interactive table representing a typical computational ADMET profile for a drug-like 2-aminothiophene derivative.
| Property Category | Parameter | Predicted Value | Compliance/Risk |
| Absorption | Lipinski's Rule of Five | Compliant | Good Oral Bioavailability |
| Human Intestinal Absorption | High | Well Absorbed | |
| Caco-2 Permeability | High | Well Absorbed | |
| Distribution | Blood-Brain Barrier (BBB) | Low Penetration | Low CNS Side Effects |
| Plasma Protein Binding | >90% | High | |
| Metabolism | CYP2D6 Inhibitor | No | Low Risk of Drug-Drug Interaction |
| CYP3A4 Inhibitor | No | Low Risk of Drug-Drug Interaction | |
| Excretion | Total Clearance | Moderate | N/A |
| Toxicity | hERG Inhibition | Low Risk | Low Cardiotoxicity Risk |
| AMES Mutagenicity | Non-mutagen | Low Genotoxicity Risk |
This table presents representative data based on computational predictions for drug-like aminothiophene derivatives and does not reflect experimentally verified values for this compound itself.
These in silico predictions are invaluable for prioritizing which derivatives should be synthesized and subjected to more resource-intensive in vitro and in vivo testing. nih.gov
Biological Activities and Pharmaceutical Applications
Antimicrobial Activity
The thiophene (B33073) nucleus is a versatile scaffold that has been incorporated into numerous compounds with potent antimicrobial properties. Derivatives of ethyl 3-aminothiophene-2-carboxylate have been investigated for their efficacy against a range of pathogenic bacteria and fungi, showing promise as potential leads for new anti-infective drugs.
Thiophene-2-carboxamide derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds are generally more active against Gram-positive bacterial strains. nih.gov For instance, certain 3-amino thiophene-2-carboxamide derivatives have displayed significant inhibition zones against Staphylococcus aureus and Bacillus subtilis. nih.gov
One particular amino thiophene-2-carboxamide derivative containing a methoxy (B1213986) group exhibited excellent activity against Pseudomonas aeruginosa, S. aureus, and B. subtilis, with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. nih.gov In another study, newly synthesized thiophene derivatives showed promising antibacterial activity against reference strains of Acinetobacter baumannii and Escherichia coli, with some derivatives exhibiting Minimum Inhibitory Concentrations (MICs) ranging from 4 to 64 mg/L. frontiersin.org Furthermore, certain pyridine (B92270) side chain derivatives of thiophene have shown excellent antimicrobial activity, comparable to standard drugs like ampicillin (B1664943) and gentamicin, against all tested bacterial species. researchgate.net
While extensive data exists for the aforementioned bacteria, specific studies on the efficacy of this compound derivatives against Streptococcus pneumoniae are less prevalent in the reviewed literature. However, the broad-spectrum activity observed suggests potential for inhibition of this pathogen as well.
Table 1: Antibacterial Activity of Selected Thiophene Derivatives
| Derivative | Bacterial Strain | Inhibition Zone (mm) / MIC (mg/L) | Reference |
|---|---|---|---|
| Amino thiophene-2-carboxamide 7b | Pseudomonas aeruginosa | 20 | nih.gov |
| Staphylococcus aureus | 20 | nih.gov | |
| Bacillus subtilis | 19 | nih.gov | |
| Thiophene derivative 1 | Acinetobacter baumannii | 32 | frontiersin.org |
| Escherichia coli | 64 | frontiersin.org | |
| Thiophene derivative 7b | All tested species | Activity comparable to ampicillin and gentamicin | researchgate.net |
| Thiophene derivative 8 | All tested species | Activity comparable to ampicillin and gentamicin | researchgate.net |
Derivatives of this compound have also been evaluated for their antifungal properties. A number of synthesized compounds have shown significant activity against various fungal pathogens. For instance, one derivative displayed potent activity against Aspergillus fumigatus. researchgate.net Other compounds have demonstrated good activity against Syncephalastrum racemosum. researchgate.net
The antifungal potential of 2-aminothiophene compounds has been observed in several studies. nih.gov For example, the derivative 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) exhibited antifungal action against clinical strains of Candida spp. resistant to fluconazole, with Minimum Inhibitory Concentrations (MICs) ranging from 100 to 200 µg/mL, resulting in 100% inhibition of yeast cells. nih.gov This derivative was effective against C. albicans, C. glabrata, C. tropicalis, and C. parapsilosis. nih.gov Another study synthesized bromo, nitro, dichloro, and amino substituted carboxylate derivatives of thiophenes and found that almost all synthesized compounds were more potent against Candida albicans than the standard drug Itraconazole. researchgate.net
While there is evidence of activity against Aspergillus fumigatus and various Candida species, specific data on the efficacy against Aspergillus niger and Geotrichum candidum for this compound derivatives was not extensively detailed in the reviewed literature.
Table 2: Antifungal Activity of Selected Thiophene Derivatives
| Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Thiophene derivative 3 | Aspergillus fumigatus | Potent activity | researchgate.net |
| Thiophene derivative 5 | Syncephalastrum racemosum | Good activity | researchgate.net |
| Thiophene derivative 6 | Syncephalastrum racemosum | Good activity | researchgate.net |
| Thiophene derivative 7a | Syncephalastrum racemosum | Good activity | researchgate.net |
| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | Candida spp. (fluconazole-resistant) | MIC: 100-200 µg/mL | nih.gov |
| Substituted Carboxylate Derivatives of Thiophenes (NR4, NR6) | Candida albicans | More effective than itraconazole | researchgate.net |
Anticancer Activity
The development of novel anticancer agents is a critical area of pharmaceutical research, and derivatives of this compound have shown significant promise in this field. These compounds have been found to exhibit cytotoxic effects against various cancer cell lines, inhibit crucial cellular processes in tumor cells, and induce apoptosis.
Numerous studies have reported the synthesis and in vitro cytotoxic evaluation of this compound derivatives against a panel of human cancer cell lines. Derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were assessed for their cytotoxicity against MCF-7 (breast cancer) and HepG-2 (hepatocellular carcinoma) cancer cell lines. mdpi.com Twelve of these compounds showed interesting antiproliferative potential with IC50 values ranging from 23.2 to 95.9 µM. mdpi.com
In another study, newly synthesized thiophene analogues were evaluated for their cytotoxicity against HepG2, A2780 (ovarian cancer), and A2780CP (cisplatin-resistant ovarian cancer) cell lines. researchgate.net One amino-thiophene derivative exhibited increased growth inhibition of A2780 and A2780CP with IC50 values of 12±0.17 and 10±0.15 µM, respectively. researchgate.net Furthermore, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and screened for their antiproliferative effects, with some compounds showing higher cytotoxic effects than the reference standard against MCF-7 and HepG-2 cell lines. nih.gov
Table 3: Cytotoxic Activity of Selected this compound Derivatives
| Derivative Class | Cancer Cell Line | IC50 Range (µM) | Reference |
|---|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | MCF-7, HepG-2 | 23.2 - 95.9 | mdpi.com |
| Amino-thiophene derivative 15b | A2780 | 12 ± 0.17 | researchgate.net |
| A2780CP | 10 ± 0.15 | researchgate.net | |
| Thieno[2,3-d]pyrimidine derivatives | MCF-7, HepG-2 | Showed higher cytotoxicity than reference | nih.gov |
A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in tumor cells. Several derivatives of this compound have been shown to possess this crucial capability. For example, a prototype 2-aminothiophene-3-carboxylic acid ester derivative was shown to induce apoptosis in prostate cancer cells. nih.gov
Flow cytometric analysis of a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells, with a significant 26.86% reduction in cell viability. mdpi.com Furthermore, newly designed thiophene and thieno[2,3-d]pyrimidine derivatives have been investigated for their potential to activate apoptotic cell death in cancer cells. nih.gov Three of these compounds induced significant early apoptosis in HT-29 (colon cancer) cells, and four derivatives showed significant effects in HepG-2 cells. nih.gov
Targeting Kinases (e.g., VEGFR-2, B-Raf Kinase, GSK-3β)
Derivatives of this compound have emerged as potent kinase inhibitors, targeting enzymes crucial in cell signaling and proliferation.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels, which is critical for tumor growth. longdom.org Several novel thiophene-3-carboxamide (B1338676) derivatives have been developed as VEGFR-2 inhibitors. longdom.orgresearchgate.net For instance, a series of compounds based on PAN-90806 showed significant anti-proliferative activity against various cancer cell lines, with compound 14d exhibiting a VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM. longdom.org Cellular Thermal Shift Assays (CETSA) confirmed that VEGFR-2 is a direct target of these compounds in cell lines. longdom.org These inhibitors typically bind to the ATP-binding site of the kinase, preventing its activation and downstream signaling. nih.gov
B-Raf Kinase Inhibition: The B-Raf kinase is another important target in cancer therapy, particularly in melanoma. An early prototype of a receptor tyrosine kinase inhibitor, an N-aryl-3-thienyl urea, was identified as a B-Raf kinase inhibitor, paving the way for the development of drugs like sorafenib. researchgate.net This highlights the potential of the thiophene core in designing inhibitors for this specific kinase.
GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is implicated in a variety of diseases, including Alzheimer's, bipolar disorder, and cancer. researchgate.net Thieno-fused heterocyclic compounds have shown promise as GSK-3β inhibitors. A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed and synthesized, with one compound identified as a potent GSK-3β inhibitor with an IC₅₀ of 3.1 nM. researchgate.net Additionally, the discovery of 2-(4-pyridyl)thienopyridinone derivatives as GSK-3β inhibitors has been reported. nih.gov A study on thienopyrimidine derivatives clubbed with urea/acetyl hydrazide also identified moderate GSK-3β inhibitors. ekb.eg
| Compound/Derivative Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Thiophene-3-carboxamide (e.g., 14d) | VEGFR-2 | IC₅₀ = 191.1 nM; confirmed cellular target. | longdom.org |
| N-aryl-3-thienyl urea | B-Raf | Served as a prototype for drugs like sorafenib. | researchgate.net |
| Thieno[3,2-c]pyrazol-3-amine derivative | GSK-3β | Potent inhibition with IC₅₀ = 3.1 nM. | researchgate.net |
| 2-(4-pyridyl)thienopyridinone | GSK-3β | Identified as a novel series of inhibitors. | nih.gov |
Anti-Metabolite Properties (Thienopyrimidines)
This compound is a key precursor for the synthesis of thienopyrimidines, a class of fused heterocyclic compounds. nih.gov Thienopyrimidines are of significant interest in medicinal chemistry due to their structural similarity to endogenous purine (B94841) bases like adenine (B156593) and guanine. nih.gov This structural analogy allows them to act as anti-metabolites. nih.govyoutube.com
Anti-metabolites function by mimicking natural metabolites, thereby interfering with essential biochemical pathways. researchgate.net By resembling purines or pyrimidines, thienopyrimidine derivatives can disrupt the synthesis of DNA and RNA, which is a hallmark of their anticancer mechanism. researchgate.netnih.gov This interference can occur by inhibiting critical enzymes involved in nucleotide synthesis or by being incorporated into nucleic acids, leading to dysfunctional genetic material and ultimately, cell cycle arrest and apoptosis. researchgate.net The anticancer efficacy of certain thienopyrimidine derivatives has been linked to the induction of apoptosis, oxidative stress, and mitotic catastrophe in cancer cells. researchgate.net
Anti-inflammatory Activity
Derivatives of the aminothiophene scaffold have demonstrated significant anti-inflammatory properties. Thiophene derivatives are associated with a broad spectrum of biological activities, including anti-inflammatory action. researchgate.net In vivo studies using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, have confirmed the anti-inflammatory potential of various synthesized thiophene compounds. nih.govresearchgate.net
In addition to anti-inflammatory effects, related compounds have shown notable analgesic activity. A study on derivatives of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid found compounds with analgesic and anti-inflammatory activities comparable to the reference drug diclofenac (B195802) sodium. scirp.org Similarly, derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid were found to possess an analgesic effect that exceeded that of the comparison drug metamizole (B1201355) in the "hot plate" test in mice. researchgate.net
A primary mechanism for the anti-inflammatory and analgesic effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Derivatives of the thiophene scaffold have been specifically investigated as selective COX-2 inhibitors. nih.gov Selective inhibition of COX-2 is a desirable therapeutic goal as it mediates the inflammatory response, while sparing the COX-1 isoform, which is involved in protecting the gastric mucosa and maintaining kidney function.
Studies have identified thiophene pyrazole (B372694) hybrids as promising candidates with moderate and selective COX-2 inhibition. nih.gov Furthermore, certain 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives displayed potent anti-inflammatory activity superior to celecoxib (B62257) and were revealed to be selective COX-2 inhibitors with IC₅₀ values in the range of 0.31–1.40 µM. nih.gov
| Derivative Class | Activity | Key Findings | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(1H)-one derivatives | Analgesic & Anti-inflammatory | Activity comparable to diclofenac sodium. | scirp.org |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 Inhibition | Selective inhibition with IC₅₀ values of 0.31–1.40 µM. | nih.gov |
| 2-...-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives | Analgesic | Effect exceeded that of metamizole in the hot plate test. | researchgate.net |
Antiviral Activity (e.g., Herpes Proteases)
The thiophene scaffold is also a valuable template for the development of antiviral agents. Specifically, cinnamyl derivatives of thieno[2,3-d]oxazinones, which can be synthesized from aminothiophene precursors, have been identified as mechanism-based inhibitors of herpes proteases. These compounds demonstrated nanomolar potency against proteases from Herpes Simplex Virus-2 (HSV-2), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV). Certain derivatives were shown to inhibit protease processing in HSV-2 infected cells with a selectivity index of at least 30, indicating a favorable profile of antiviral activity versus cellular toxicity. researchgate.net
Other Potential Biological Activities
The therapeutic potential of this compound derivatives extends beyond the activities previously mentioned, encompassing a range of other biological effects.
Antimicrobial and Antifungal Activity: Numerous studies have reported the antibacterial and antifungal properties of aminothiophene derivatives. For example, 3-amino thiophene-2-carboxamide compounds displayed higher antibacterial activity than their corresponding 3-hydroxy thiophene-2-carboxamide counterparts. One derivative containing a methoxy group showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis.
Anti-proliferative and Anticancer Activity: Thienopyrimidines, derived from the title compound, are recognized for their anti-proliferative properties against various cancer cell lines. youtube.com They have been evaluated against human breast cancer cell lines like MCF-7 and MDA-MB-231. youtube.com The anticancer activity of thienopyrimidines is often attributed to their role as kinase inhibitors or anti-metabolites. nih.gov
Antidiabetic Activity: Certain synthesized ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives have been investigated for their antidiabetic properties, showing potential for further development in this area.
Antileishmanial Activity: A study demonstrated that 2-amino-thiophene derivatives possess effective and selective action against Leishmania (Leishmania) amazonensis. The mechanism involves inducing apoptosis-like cell death and immunomodulation. Docking studies suggested that these compounds may inhibit the parasite-specific enzyme trypanothione (B104310) reductase.
Antioxidant Activity: Some aminothiophene derivatives have also been evaluated for their ability to scavenge free radicals. 3-amino thiophene-2-carboxamide derivatives promoted the highest antioxidant activity compared to related 3-hydroxy and 3-methyl thiophene-2-carboxamide series.
Hypoglycemic Activity
Derivatives of the aminothiophene carboxylate structure have been explored for their potential in managing blood glucose levels. In one study, a series of ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives were synthesized and evaluated for their in-vitro antidiabetic properties. researchgate.net One particular compound from this series demonstrated notable activity. researchgate.net
The research identified a specific derivative, designated NR6, which exhibited inhibitory effects in a standard assay for antidiabetic activity. researchgate.net The half-maximal inhibitory concentration (IC50) for this compound was determined and compared against a standard reference drug, indicating its potential as a basis for further development in this therapeutic area. researchgate.net
| Compound | Activity | IC50 Value (µg/mL) | Reference Compound IC50 (µg/mL) |
|---|---|---|---|
| NR6 (a derivative) | Antidiabetic | 156.15 | 100.14 |
Muscle Relaxant Properties
Scientific literature available through the conducted searches does not provide specific information regarding the muscle relaxant properties of this compound or its direct derivatives.
HIV Inhibitory Activity
The thiophene scaffold is a key component in the development of potent inhibitors of the Human Immunodeficiency Virus (HIV). Mthis compound, a closely related analogue, is recognized as a vital intermediate in the synthesis of anti-HIV-1 integrase inhibitors. mdpi.com More specifically, derivatives incorporating the thiophene[3,2-d]pyrimidine core, which is synthesized from aminothiophene precursors, have shown powerful activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).
These NNRTIs function by binding to a specific site on the reverse transcriptase enzyme, thereby blocking the process of viral RNA conversion to DNA, a critical step in the HIV life cycle. Research has led to the development of several thiophene[3,2-d]pyrimidine derivatives with high potency against both wild-type HIV-1 and strains resistant to other NNRTI drugs. The efficacy of these compounds is often measured by their 50% effective concentration (EC50) in cell cultures and their 50% inhibitory concentration (IC50) against the isolated enzyme.
| Compound Series | Specific Derivative | Activity | EC50 (µM) | Target |
|---|---|---|---|---|
| Thiophene[3,2-d]pyrimidine | 5k | Anti-HIV-1 (Wild-Type) | 0.042 | Reverse Transcriptase |
| Thiophene[3,2-d]pyrimidine | 5e | Anti-HIV-1 (Wild-Type) | 0.042 - 0.062 | Reverse Transcriptase |
| Thiophene[3,2-d]pyrimidine | 5h | Anti-HIV-1 (Wild-Type) | 0.042 - 0.062 | Reverse Transcriptase |
| Thiophene[3,2-d]pyrimidine | 5i | Anti-HIV-1 (Wild-Type) | 0.042 - 0.062 | Reverse Transcriptase |
| Thiophene[3,2-d]pyrimidine | 5l | Anti-HIV-1 (Wild-Type) | 0.042 - 0.062 | Reverse Transcriptase |
| Thiophene[3,2-d]pyrimidine | 5n | Anti-HIV-1 (Wild-Type) | 0.042 - 0.062 | Reverse Transcriptase |
RNA Binding Ligand Activity
While direct RNA binding has not been the primary focus, derivatives of 3-aminothiophene-2-carboxylic acid have been identified as potent inhibitors of enzymes that modify RNA. Specifically, 3-arylaminothiophenic-2-carboxylic acid derivatives have been developed as new inhibitors of the fat mass and obesity-associated protein (FTO). nih.gov FTO is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA, a process crucial in various cellular functions and implicated in diseases like acute myeloid leukemia (AML). nih.gov
One of the synthesized compounds, 12o/F97, demonstrated strong and selective inhibitory activity against the m6A demethylation activity of FTO, with minimal effect on other demethylases like ALKBH3 and ALKBH5. nih.gov This indicates that the aminothiophene scaffold can be tailored to interact with proteins that bind and modify RNA, representing a significant area for therapeutic development. nih.gov
Anti-Tuberculosis Activity
The aminothiophene core is a foundational structure for a variety of potent anti-tuberculosis agents. Derivatives have been synthesized to target different essential pathways in Mycobacterium tuberculosis (Mtb). These compounds have shown impressive activity, measured by their Minimum Inhibitory Concentration (MIC), against both replicating and drug-resistant strains of the bacterium.
Key enzymatic targets for these derivatives include:
Pks13: A polyketide synthase essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.
DprE1: An enzyme involved in the synthesis of decaprenylphosphoryl-D-arabinose, a precursor for the arabinan (B1173331) domains of the cell wall.
MbtI: A salicylate (B1505791) synthase required for the production of siderophores, which are essential for iron acquisition by the bacterium.
Studies have reported several aminothiophene derivatives with MIC values in the sub-micromolar to low-micromolar range, highlighting their potential to be developed into new drugs to combat tuberculosis. researchgate.net
| Compound Series | Specific Derivative | Target Enzyme | MIC | Mtb Strain |
|---|---|---|---|---|
| 2-Aminothiophene (2AT) | 33 | Pks13 | 0.23 µM | Mtb H37Rv |
| Thiophene-arylamide | 25b | DprE1 | 0.03 µg/mL | Mtb H37Rv |
| 2-Amino-thiophene-proline-conjugate | 6i | Not Specified | 1 µg/mL | Mtb H37Ra (Active & Dormant) |
| 2-Amino-thiophene-proline-conjugate | 6f | Not Specified | 2–6 µg/mL | Mtb H37Ra (Active & Dormant) |
| 2-Amino-thiophene-proline-conjugate | 6g | Not Specified | 2–6 µg/mL | Mtb H37Ra (Active & Dormant) |
Antiallergic Activity
No specific studies on the antiallergic activity of this compound or its derivatives were identified in the conducted searches.
Antioxidant Activity
Derivatives of 3-aminothiophene have demonstrated notable antioxidant properties. In a study focused on novel thiophene-2-carboxamide derivatives, compounds were evaluated for their ability to scavenge free radicals using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. nih.gov
The results showed that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity among the tested series. nih.gov One specific compound, 7a, showed significant radical scavenging ability, which was comparable to the standard antioxidant, ascorbic acid. nih.gov This suggests that the amino group at the 3-position of the thiophene ring contributes significantly to the antioxidant potential of these molecules. nih.gov
| Compound Series | Specific Derivative | Antioxidant Activity (% Inhibition) | Reference (Ascorbic Acid % Inhibition) |
|---|---|---|---|
| 3-Amino thiophene-2-carboxamides | 7a | 62.0% | 88.44% |
| 3-Amino thiophene-2-carboxamides | 7a-c (Range) | 46.9% - 62.0% | 88.44% |
| 3-Hydroxy thiophene-2-carboxamides | 3a-c (Range) | 28.4% - 54.9% | 88.44% |
| 3-Methyl thiophene-2-carboxamides | 5a-c (Range) | 12.0% - 22.9% | 88.44% |
Glucagon (B607659) Antagonism
While the 2-aminothiophene scaffold is known to be versatile, its direct role in glucagon antagonism is less prominently documented in the provided literature. However, related research indicates that 2-aminothiophene derivatives have been explored as antagonists of the human glucagon receptor. This suggests the potential for this chemical framework to be adapted for glucagon antagonism. In a different but related context of metabolic regulation, derivatives of this compound have been developed as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R). These GLP-1R PAMs enhance the receptor's activity in the presence of GLP-1, leading to increased insulin (B600854) secretion. One such 2-aminothiophene-3-arylketone analogue was shown to lower blood plasma glucose levels in mice, highlighting its potential in the treatment of type 2 diabetes.
Human Leukocyte Elastase Inhibition
Certain derivatives of this compound have been synthesized and evaluated as inhibitors of human leukocyte elastase (HLE), also known as human neutrophil elastase (HNE). HLE is a serine protease implicated in inflammatory diseases. The inhibitory activity of these compounds is often mechanism-based, where the inhibitor forms a stable complex with the enzyme, rendering it inactive. For instance, a series of 3-alkyl-N-hydroxysuccinimide derivatives showed that compounds with isobutyl or isopropyl groups at the C-3 position were effective inactivators of HLE.
Transglutaminase-2 (TGase-2) Inhibition
Transglutaminase-2 (TGase-2) is a multifunctional enzyme involved in protein cross-linking, and its dysregulation is associated with various diseases, including celiac disease, neurodegenerative disorders, and cancer. While direct inhibition by this compound itself is not detailed, the development of potent and selective TGase-2 inhibitors has involved peptidomimetic structures and other small molecules. The search for effective TGase-2 inhibitors is an active area of research, with various chemical scaffolds being investigated for their therapeutic potential.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For derivatives of this compound, these studies have provided valuable insights into how chemical modifications influence their activity at various biological targets.
Impact of Substituents on Biological Efficacy
The biological activity of 2-aminothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring and associated functional groups.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable starting material in the discovery and development of new drugs. chemimpex.com Its versatile reactivity allows for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications.
This compound serves as a fundamental scaffold for the construction of various bioactive molecules. chemimpex.com The thiophene core is a key structural motif in many pharmaceuticals, and this compound provides a convenient entry point for the synthesis of complex thiophene-containing structures. nih.gov For instance, it is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders, owing to its ability to interact with specific receptors in the brain. chemimpex.com
Derivatives of this compound, such as those with an oxazole (B20620) substitution, can also act as versatile scaffolds. cbccollege.in Furthermore, the aminothiophene structure is crucial for creating fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are known to possess a range of biological activities. lookchem.com The development of novel apoptosis-inducing agents for breast cancer has been based on the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate scaffold, a close analogue of this compound. mdpi.com
The amenability of this compound to various chemical modifications makes it an ideal substrate for combinatorial chemistry, a technique used to generate large libraries of related compounds for high-throughput screening. researchgate.net The synthesis of diverse libraries based on the aminothiophene scaffold has been a successful strategy in the search for new drug-like molecules with significant biological activity, including anticancer properties. researchgate.net
Thiophene derivatives containing an oxazole group have also been highlighted for their utility as diversity scaffolds in the combinatorial synthesis of new chemical entities. cbccollege.in This approach allows for the rapid exploration of chemical space around the thiophene core, increasing the probability of identifying novel therapeutic leads.
The structural framework of this compound has been instrumental in the development of several promising drug-like molecules. A notable example is the discovery of a thieno[2,3-d]pyrimidine derivative that acts as a novel negative allosteric modulator of the dopamine (B1211576) D2 receptor, which was identified through virtual ligand screening. lookchem.com
In the realm of anti-infective agents, a series of novel thiophene-arylamide compounds have been designed and synthesized as inhibitors of decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacteria. nih.gov These compounds, derived from a scaffold hopping strategy, have demonstrated potent antimycobacterial activity and low cytotoxicity. nih.gov Additionally, derivatives of 2-aminothiophene-3-carboxylic acid esters have been identified as highly selective cytostatic agents, showing preferential activity against certain cancer cell lines. nih.gov
| Drug-Like Molecule Class | Therapeutic Target/Application | Key Structural Feature |
| Thieno[2,3-d]pyrimidines | Dopamine D2 Receptor (Negative Allosteric Modulator) | Fused heterocyclic system derived from aminothiophene |
| Thiophene-arylamides | DprE1 (Antimycobacterial) | Thiophene core with arylamide side chains |
| 2-Aminothiophene-3-carboxylic acid esters | Cancer (Cytostatic agent) | Substituted aminothiophene carboxylate |
| Tetrahydrobenzo[b]thiophene derivatives | Breast Cancer (Apoptosis-inducing agent) | Fused alicyclic and thiophene rings |
This table provides an overview of drug-like molecule classes developed from or related to this compound.
Derivatives of this compound have shown significant potential as both pharmaceutical and chemotherapeutic agents. In oncology, 2-aminothiophene-3-carboxylic acid ester derivatives have been reported as novel and highly selective cytostatic agents. nih.gov These compounds exhibit remarkable selectivity for certain tumor cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma, with cytostatic concentrations in the nanomolar range. nih.gov The prototype compound from this series was found to induce apoptosis in prostate cancer cells. nih.gov
Furthermore, research into derivatives of the closely related ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has led to the discovery of new agents that induce apoptosis in breast cancer cells. mdpi.com An in vivo study of a lead compound from this series demonstrated a significant reduction in solid tumor mass. mdpi.com The potential of thiophene derivatives as chemotherapeutic agents is also highlighted by the development of thiophene-2-carboxamides as potential anticancer drugs. nih.gov
| Compound Class | Biological Activity | Therapeutic Area |
| 2-Aminothiophene-3-carboxylic acid ester derivatives | Selective cytostatic, apoptosis induction | Oncology |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | Apoptosis induction | Oncology (Breast Cancer) |
| Thiophene-arylamide derivatives | DprE1 inhibition | Infectious Diseases (Tuberculosis) |
| Thiophene-2-carboxamide derivatives | Anticancer | Oncology |
This table summarizes the potential pharmaceutical and chemotherapeutic applications of various classes of compounds derived from or related to this compound.
Advanced Research Directions and Future Perspectives
Further Exploration of Reaction Mechanisms
While the Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes, a deeper understanding of its mechanism and the mechanisms of subsequent reactions is crucial. asianpubs.orgresearchgate.net Future research should focus on detailed kinetic and computational studies to elucidate the intricate steps of thiophene (B33073) ring formation and functionalization. A key area of interest is understanding the factors that control regioselectivity, especially in variations of the Gewald reaction that can yield different isomers. researchgate.net Investigating the role of catalysts, solvents, and substituent electronic effects will enable more precise control over reaction outcomes, leading to higher yields and purity of desired products. asianpubs.org Such mechanistic insights are fundamental for optimizing existing synthetic routes and for the rational design of new reaction pathways.
Development of Novel and More Efficient Synthetic Pathways
The development of more efficient, cost-effective, and environmentally friendly synthetic methods for ethyl 3-aminothiophene-2-carboxylate derivatives is a primary objective. researchgate.net Current research is moving beyond traditional methods to explore innovative approaches.
Key areas for development include:
Multicomponent Reactions: Designing novel one-pot syntheses that combine multiple starting materials to construct complex thiophene derivatives in a single step, improving atom economy and reducing waste. asianpubs.org
Green Chemistry Protocols: Expanding the use of microwave-assisted synthesis and solvent-free reaction conditions to shorten reaction times, increase yields, and minimize environmental impact. cbccollege.inresearchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis of aminothiophenes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processing.
Novel Catalytic Systems: Exploring new catalysts, including organocatalysts and nanocatalysts, to improve the efficiency and selectivity of the Gewald reaction and its variations.
| Synthetic Approach | Key Advantages | Representative Research Finding |
|---|---|---|
| One-Pot Condensation (Modified Gewald Reaction) | Simplicity, high yields (70-85%). asianpubs.org | Synthesis of various methyl- and ethyl-2-aminothiophene-3-carboxylate derivatives by reacting a ketone, elemental sulfur, and a cyanoacetate (B8463686) ester in the presence of morpholine (B109124). asianpubs.org |
| Microwave Irradiation | Reduced reaction time, green chemistry approach. cbccollege.in | Successful synthesis of ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives with improved efficiency over traditional heating. cbccollege.in |
| Variations of Gewald Reaction | Access to specific isomers (e.g., 4-substituted 2-aminothiophenes) not accessible through the standard reaction. researchgate.net | Selective formation of 4-substituted 2-aminothiophenes by using methylketone derivatives with a leaving group at the methyl position. researchgate.net |
Targeted Synthesis of Specific Derivatives for Enhanced Efficacy and Selectivity
The this compound core is a privileged scaffold for generating extensive libraries of bioactive compounds. researchgate.net Future synthetic efforts will be increasingly directed towards the rational design and targeted synthesis of derivatives with specific biological profiles. This involves modifying the core structure by introducing various functional groups and heterocyclic rings to enhance potency and selectivity for specific biological targets, such as enzymes or receptors. For example, derivatives have been specifically synthesized to act as VEGFR-2 inhibitors for anticancer applications. nih.govsemanticscholar.org Research has demonstrated that creating hybrid molecules, such as thiophene-oxazole and thiophene-pyrimidine systems, can lead to compounds with significant antimicrobial or anticancer activities. cbccollege.inmdpi.com This targeted approach, guided by structure-activity relationship (SAR) studies, is essential for optimizing lead compounds and developing next-generation therapeutic agents. nih.gov
In-depth Mechanistic Studies of Biological Activities
While numerous derivatives of this compound have demonstrated promising biological activities, the underlying molecular mechanisms often remain partially understood. researchgate.net Future research must prioritize in-depth mechanistic studies to elucidate how these compounds exert their therapeutic effects. For instance, in anticancer research, studies have initiated the exploration of apoptosis induction in breast cancer cell lines. mdpi.com Further investigation is needed to identify the specific signaling pathways involved, such as the PI3K/AKT/mTOR pathway, and to determine the direct molecular targets, like VEGFR-2 or tubulin. nih.govsemanticscholar.orgmdpi.com Understanding these mechanisms at a molecular level is critical for validating therapeutic targets, predicting potential side effects, and designing more effective and safer drugs.
Integration of Advanced Computational Approaches for Drug Design
The integration of computational chemistry and molecular modeling is revolutionizing the drug discovery process. nih.govjddhs.com These approaches are particularly valuable for the development of this compound derivatives. Computational tools are being used to accelerate the identification and optimization of lead compounds in several ways:
Molecular Docking: Simulating the binding of thiophene derivatives to the active sites of biological targets (e.g., enzymes like GlcN-6-P synthase) to predict binding affinity and interaction modes. researchgate.net This helps in prioritizing compounds for synthesis and biological testing. researchgate.net
Quantum Mechanics (DFT): Using methods like Density Functional Theory (DFT) to investigate the electronic properties and reactivity of the molecules, providing insights into their stability and potential interactions. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity, enabling the prediction of the potency of novel compounds before synthesis. jddhs.com
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity, which can guide the design of new molecules with improved properties. jddhs.com
ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives to identify candidates with favorable pharmacokinetic profiles early in the discovery process. jddhs.com
These computational strategies reduce the reliance on traditional trial-and-error methods, making drug design more rational, efficient, and cost-effective. nih.govjddhs.com
Exploration of New Therapeutic Areas
The broad spectrum of biological activities reported for aminothiophene derivatives suggests their potential application in a wide range of therapeutic areas. researchgate.netnih.gov While significant research has focused on antimicrobial and anticancer applications, the versatility of the thiophene scaffold warrants exploration in other domains. researchgate.netontosight.ai
| Established/Investigated Therapeutic Area | Potential New Therapeutic Area | Rationale for Exploration |
|---|---|---|
| Anticancer nih.govmdpi.com | Neurodegenerative Diseases | Some heterocyclic compounds show neuroprotective effects; the aminothiophene scaffold could be modified to target pathways involved in diseases like Alzheimer's or Parkinson's. |
| Antimicrobial researchgate.netnih.gov | Antiviral | The structural features of aminothiophenes make them candidates for inhibiting viral enzymes or replication processes. researchgate.net |
| Anti-inflammatory researchgate.net | Metabolic Disorders | Derivatives have shown antidiabetic activity, suggesting potential for targeting enzymes or receptors involved in metabolic syndrome. researchgate.net |
| Enzyme Inhibition (e.g., VEGFR-2, PI3K) mdpi.comnih.gov | Cardiovascular Diseases | Targeting kinases or enzymes involved in cardiovascular function, such as those related to hypertension or thrombosis. mdpi.com |
Future research should involve screening existing libraries of aminothiophene compounds against a broader range of biological targets and disease models to uncover novel therapeutic applications.
Challenges and Opportunities in the Field
The continued development of this compound derivatives faces both challenges and significant opportunities.
Challenges:
Selectivity and Specificity: A major challenge is designing derivatives that are highly selective for their intended biological target to minimize off-target effects and potential toxicity.
Drug Resistance: In the context of antimicrobial and anticancer agents, overcoming acquired drug resistance is a persistent hurdle that requires the development of compounds with novel mechanisms of action. researchgate.net
Synthetic Complexity: While methods like the Gewald reaction are effective, the synthesis of complex, multi-functionalized derivatives can be challenging, requiring multi-step procedures and difficult purifications. researchgate.net
Translational Gap: Bridging the gap between promising in vitro results and successful in vivo efficacy and clinical application remains a significant challenge in drug development.
Opportunities:
Combinatorial Chemistry: The amenability of the aminothiophene scaffold to various chemical modifications allows for the creation of large and diverse combinatorial libraries, increasing the probability of discovering novel drug-like molecules. researchgate.net
Fragment-Based Drug Discovery: Using the aminothiophene core as a starting fragment for building more complex and potent molecules by linking it to other pharmacophores.
Interdisciplinary Collaboration: Enhanced collaboration between synthetic chemists, computational scientists, and biologists will accelerate the cycle of design, synthesis, and testing.
Emerging Biological Targets: The ongoing discovery of new biological targets associated with various diseases provides fresh opportunities for the application of rationally designed aminothiophene derivatives.
By addressing these challenges and capitalizing on the available opportunities, the field of this compound research is poised for continued growth and significant contributions to medicine and materials science.
Q & A
Q. What are the common synthetic routes for Ethyl 3-aminothiophene-2-carboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via cyclocondensation reactions involving substituted acetylenes or via functionalization of preformed thiophene rings. A key method involves the hydrolysis and decarboxylation of mthis compound analogs, followed by esterification with ethanol under acidic conditions . Optimization often includes:
- Temperature control : Reactions are typically refluxed in anhydrous solvents (e.g., acetonitrile or dichloromethane) to avoid side products.
- Catalyst selection : Anhydrous potassium carbonate or triethylamine is used to neutralize HCl byproducts in esterification steps .
- Purification : Column chromatography with gradients (e.g., methanol-water) ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR are critical for confirming the ester group (δ ~4.2 ppm for ethyl OCH and ~1.3 ppm for CH) and thiophene ring structure .
- IR spectroscopy : Absorptions at ~1700 cm (C=O ester) and ~3300 cm (N-H stretch) validate functional groups .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 200.05).
- Melting point analysis : Sharp melting points (e.g., 183–184°C for analogs) indicate purity .
Advanced Research Questions
Q. How can conflicting crystallographic data for thiophene derivatives be resolved during structural analysis?
Discrepancies in crystallographic data (e.g., bond lengths or angles) may arise from polymorphism or twinning. Strategies include:
Q. What methodologies are employed to analyze the biological activity of this compound derivatives?
- In vitro assays : Enzyme inhibition studies (e.g., protein-tyrosine phosphatase 1B) use IC measurements via spectrophotometric methods .
- Molecular docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., GABAA receptors) by simulating ligand-receptor interactions .
- ADMET profiling : Computational tools (e.g., SwissADME) evaluate bioavailability, toxicity, and metabolic stability .
Q. How can synthetic yields be improved for this compound amid competing side reactions?
- Protecting groups : Temporarily shield the amino group with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates while minimizing hydrolysis .
- Catalytic systems : Palladium or copper catalysts facilitate selective cross-coupling reactions in functionalized thiophenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
